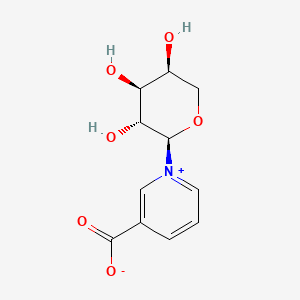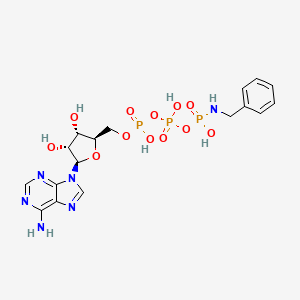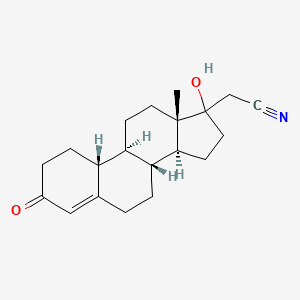
2-Fluoro-9-benzylpurine
Übersicht
Beschreibung
2-Fluoro-9-benzylpurine is a fluorinated purine derivative . Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .
Synthesis Analysis
A range of simple 2-fluoropurine derivatives and nucleosides were first prepared through the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . Yields were generally low but could be improved when the purine N-9 was protected, as purification was simplified .Molecular Structure Analysis
The molecular structure of 2-Fluoro-9-benzylpurine can be analyzed using structural formula editors and 3D model viewers . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis
The reactions of fluorinated purines are summarized, in particular, the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-9-benzylpurine can be found in chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Brain-Scanning Radiopharmaceuticals
2-Fluoro-9-benzylpurine has been explored as a potential brain-scanning radiopharmaceutical for positron computed tomography. Studies showed that derivatives such as [18F]-2-fluoro-9-benzylpurine were relatively stable and demonstrated high uptake in the brain of mice, indicating potential for brain imaging applications in medical diagnostics (Irie et al., 1982).
Antimycobacterial Effects
Research on 9-benzylpurines with different substituents, including the 2-fluoro group, showed significant inhibitory activity against Mycobacterium tuberculosis. The presence of a chlorine atom in the 2-position, as in some 2-fluoro derivatives, tends to increase this activity, suggesting their potential in developing antimycobacterial drugs (Bakkestuen et al., 2000).
Antirhinovirus Activity
Compounds like 6-(3-fluoroanilino)-9-(substituted-benzyl)-2-trifluoromethylpurines, related to 2-fluoro-9-benzylpurine, have shown effectiveness against rhinovirus. These compounds, prepared through specific chemical processes, demonstrated activity against various serotypes of rhinovirus, indicating their potential in treating viral infections (Kelley et al., 1990).
Quantum QSAR Analysis
Quantitative analysis using Huckel molecular orbital generated electronic parameters and physicochemical properties of substituents, including 9-benzylpurines, was performed to understand the antirhinoviral activity. This analysis is crucial in identifying compounds with optimal structural features for broad-spectrum antirhinovirus activity, contributing to drug development strategies (Prabhakar, 1991).
Drug Likeness Predictions
In silico studies have been conducted on novel 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine compounds to predict their drug likeness properties. Such studies are essential for estimating the biological activity and therapeutic potential of new medicinal compounds, including those based on 2-fluoro-9-benzylpurine derivatives (Singh et al., 2022).
Fluorescence Probing in DNA
2-Aminopurine analogs, closely related to 2-fluoro-9-benzylpurine, have been widely used as fluorescence probes to study local conformational changes in DNA induced by proteins. These studies enhance understanding of DNA structure and dynamics, which is crucial in genetics and molecular biology research (Rachofsky et al., 2001).
Zukünftige Richtungen
The future directions of research on 2-Fluoro-9-benzylpurine and similar compounds could involve further exploration of their biological activities and potential applications in biomedical research . For instance, the incorporation of an 18F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET) .
Eigenschaften
IUPAC Name |
9-benzyl-2-fluoropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNURUOEPAGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232896 | |
| Record name | 2-Fluoro-9-benzylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84003-58-7 | |
| Record name | 2-Fluoro-9-benzylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084003587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-9-benzylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)

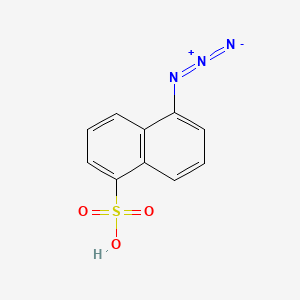
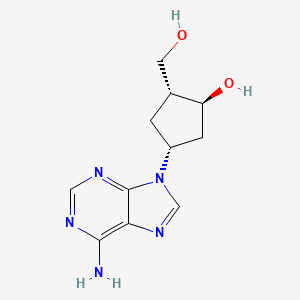
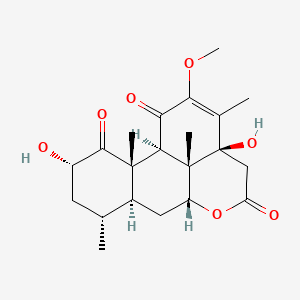




![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)
